Diol Biotin-PEG3-Alkyne

Affinity Purification Protein-Protein Interaction Mass Spectrometry Sample Prep

Choose Diol Biotin-PEG3-Alkyne for reversible, non-destructive biotin capture. Its vicinal diol enables gentle sodium periodate elution of native protein complexes—preserving non-covalent interactions for downstream MS or activity assays. Unlike non-cleavable or photocleavable linkers, it eliminates harsh denaturation or UV damage. The PEG3 spacer delivers up to 2-fold higher SPR immobilization density vs. PEG23, maximizing assay sensitivity. Supplied as solid powder at ≥95% purity; shipped ambient. Ideal for click-chemistry biotinylation of azide-tagged biomolecules.

Molecular Formula C25H41N5O9S
Molecular Weight 587.69
Cat. No. B1192586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiol Biotin-PEG3-Alkyne
SynonymsDiol Biotin-PEG3-alkyne
Molecular FormulaC25H41N5O9S
Molecular Weight587.69
Structural Identifiers
SMILESC#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O
InChIInChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1
InChIKeyXECRQAAHCSAXNE-BGJPATFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diol Biotin-PEG3-Alkyne: Key Compound Profile and Procurement Specifications


Diol Biotin-PEG3-Alkyne (C25H41N5O9S, MW 587.69 g/mol) is a heterobifunctional chemical probe belonging to the biotin-PEG-alkyne reagent class . It integrates a biotin moiety for (strept)avidin affinity capture (Kd ~10⁻¹⁵ M), a hydrophilic triethylene glycol (PEG3) spacer arm to enhance aqueous solubility and reduce steric hindrance, a terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a vicinal diol functional group [1]. This compound is supplied as a solid powder with ≥95% purity and is intended for research use only .

Why Diol Biotin-PEG3-Alkyne Cannot Be Substituted with Generic Biotin-Alkyne Reagents


Substituting Diol Biotin-PEG3-Alkyne with a generic biotin-alkyne reagent (e.g., Biotin-PEG3-Alkyne without a diol group) compromises experimental flexibility and downstream processing efficiency. While all biotin-PEG-alkyne reagents enable click chemistry-mediated biotinylation, the presence or absence of specific functional groups—such as the vicinal diol—dictates whether captured biomolecules can be gently and selectively released after streptavidin pulldown . Furthermore, the PEG spacer length directly influences the accessibility of the biotin moiety, affecting immobilization density and subsequent enzymatic activity, as demonstrated by comparative studies with longer PEG23 linkers [1]. Therefore, a simple substitution without considering these structural features can lead to irreversible capture, suboptimal labeling efficiency, and compromised assay sensitivity.

Quantitative Evidence for Diol Biotin-PEG3-Alkyne vs. Closest Analogs


Diol-Mediated Cleavability vs. Non-Cleavable Biotin-PEG3-Alkyne

Unlike standard Biotin-PEG3-Alkyne, Diol Biotin-PEG3-Alkyne incorporates a vicinal diol moiety that enables efficient, chemical cleavage and release of captured biotinylated molecules from streptavidin beads using sodium periodate (NaIO₄) . This is a critical differentiating feature for applications requiring elution of native, functional protein complexes, which is not possible with non-cleavable analogs where the biotin-streptavidin interaction is effectively irreversible under non-denaturing conditions.

Affinity Purification Protein-Protein Interaction Mass Spectrometry Sample Prep

PEG3 Spacer Length Optimization for Immobilization Density vs. Biotin-PEG23-Alkyne

A head-to-head study evaluating biotin linkers on PNIPAAm brushes demonstrated that a short Biotin-PEG3 linker (analogous to the PEG3 arm in the target compound) yields significantly higher biotinylation and subsequent streptavidin-HRP immobilization density compared to a long Biotin-PEG23 linker [1]. At 20°C, the biotin-PEG3 modified surface achieved 81-98% monolayer coverage of SA-HRP, whereas the biotin-PEG23 surface only reached 43% coverage.

Surface Plasmon Resonance ELISA Biosensor Development

Cleavable Biotin Linker Comparison: Diol vs. PC (Photocleavable) Biotin-PEG3-Alkyne

While both Diol Biotin-PEG3-Alkyne and PC Biotin-PEG3-Alkyne are cleavable analogs, their cleavage mechanisms differ fundamentally, dictating their utility in different experimental systems. Diol Biotin-PEG3-Alkyne is cleaved chemically using sodium periodate (NaIO₄) , whereas PC Biotin-PEG3-Alkyne requires photolysis with 365 nm UV light (1-5 mW/cm²) for release . The chemical cleavage method of the diol variant avoids potential UV-induced damage to sensitive biomolecules (e.g., nucleic acids, live cells) and does not require specialized light sources.

Chemical Biology Proteomics Target Identification

Molecular Structure and Purity Specification: Diol Biotin-PEG3-Alkyne vs. General Class

Diol Biotin-PEG3-Alkyne is a chemically defined, single compound (C25H41N5O9S, MW 587.69 g/mol) with a minimum purity specification of ≥95% . This level of analytical characterization is essential for quantitative and reproducible science. The canonical SMILES string (O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC([C@H](O)[C@@H](O)C(NCC#C)=O)=O)=O)[C@@]2([H])N1) confirms the precise stereochemistry and structural identity .

Analytical Chemistry Quality Control Chemical Procurement

Optimal Application Scenarios for Diol Biotin-PEG3-Alkyne in Research and Industry


Native Protein Complex Elution for Mass Spectrometry-Based Proteomics

This reagent is ideally suited for labeling azide-tagged proteins in cell lysates via CuAAC click chemistry, followed by capture on streptavidin beads. Critically, the vicinal diol group allows for specific elution of the native protein complex using sodium periodate (NaIO₄) . This chemical cleavage step preserves non-covalent protein-protein interactions, enabling downstream analysis by native mass spectrometry or activity assays. This workflow is superior to using non-cleavable biotin reagents (which require harsh denaturation) or photocleavable reagents (which risk UV damage) [1].

Maximizing Surface Density in SPR Biosensor Chip Functionalization

For the development of surface plasmon resonance (SPR) or biolayer interferometry (BLI) biosensors, the PEG3 spacer of Diol Biotin-PEG3-Alkyne is optimal for achieving high-density immobilization of biotinylated ligands onto streptavidin-coated chips. Comparative data show that a PEG3 linker yields a 2-fold higher immobilization density compared to a longer PEG23 linker (81-98% vs. 43% monolayer coverage) . This higher density translates to a greater dynamic range and improved detection sensitivity for analyte binding studies.

UV-Sensitive Sample Labeling in Chemical Biology and Live-Cell Imaging

When working with UV-sensitive probes (e.g., certain fluorophores, DNA origami, or live cells), Diol Biotin-PEG3-Alkyne is the cleavable biotin linker of choice over photocleavable (PC) variants. The chemical cleavage with sodium periodate occurs without any UV exposure, preventing photobleaching, phototoxicity, or unwanted DNA damage that can occur with the 365 nm light required by PC Biotin-PEG3-Alkyne . This ensures the integrity of the sample during the critical elution step following pulldown.

Technical Documentation Hub

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